Cas no 1016885-83-8 (Ethyl 6-(4-oxopiperidin-1-yl)nicotinate)

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is a versatile synthetic intermediate used in pharmaceutical and organic chemistry research. Its structure features a nicotinate ester linked to a 4-oxopiperidine moiety, making it valuable for constructing complex heterocyclic compounds. The compound's reactivity allows for further functionalization at both the ester and ketone groups, enabling diverse derivatization pathways. It is particularly useful in the development of bioactive molecules, including potential drug candidates targeting neurological and metabolic disorders. High purity grades are available to ensure reproducibility in synthetic applications. The compound's stability under standard laboratory conditions further enhances its utility as a building block in medicinal chemistry and drug discovery.
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate structure
1016885-83-8 structure
Product Name:Ethyl 6-(4-oxopiperidin-1-yl)nicotinate
CAS No:1016885-83-8
MF:C13H16N2O3
MW:248.277743339539
CID:823743
PubChem ID:24710052
Update Time:2025-05-19

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-(4-oxopiperidin-1-yl)nicotinate
    • ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
    • DB-058647
    • 3-Pyridinecarboxylic acid, 6-(4-oxo-1-piperidinyl)-, ethyl ester
    • ethyl 6-(4-oxopiperidin-1-yl)nicotinate, AldrichCPR
    • AKOS000197542
    • Ethyl6-(4-oxopiperidin-1-yl)nicotinate
    • DTXSID80640968
    • 1016885-83-8
    • Inchi: 1S/C13H16N2O3/c1-2-18-13(17)10-3-4-12(14-9-10)15-7-5-11(16)6-8-15/h3-4,9H,2,5-8H2,1H3
    • InChI Key: BIQRIKRNTXHPLU-UHFFFAOYSA-N
    • SMILES: O=C1CCN(C2C=CC(C(=O)OCC)=CN=2)CC1

Computed Properties

  • Exact Mass: 248.11609238g/mol
  • Monoisotopic Mass: 248.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 59.5Ų

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Ethyl 6-(4-oxopiperidin-1-yl)nicotinate Suppliers

Amadis Chemical Company Limited
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(CAS:1016885-83-8)Ethyl 6-(4-oxopiperidin-1-yl)nicotinate
Order Number:A848183
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:18
Price ($):285.0
Email:sales@amadischem.com

Additional information on Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate (CAS No. 1016885-83-8): A Comprehensive Overview

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate (CAS No. 1016885-83-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate.

Chemical Structure and Properties

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is a derivative of nicotinic acid, with the addition of a 4-oxopiperidine moiety. The molecular formula of this compound is C14H17N3O3, and its molecular weight is approximately 275.30 g/mol. The presence of the piperidine ring and the ester group contributes to its unique chemical properties, including solubility, stability, and reactivity. The compound is typically synthesized through a multi-step process involving the coupling of nicotinic acid with 4-piperidone, followed by esterification with ethanol.

Synthesis Methods

The synthesis of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate has been extensively studied to optimize yield and purity. One common method involves the reaction of nicotinic acid with 4-piperidone in the presence of a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting intermediate is then treated with ethanol in the presence of an acid catalyst to form the desired ester. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes, such as using microwave-assisted reactions and catalysts derived from renewable sources.

Biological Activities

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate has shown promising biological activities in various preclinical studies. One of its key properties is its ability to modulate nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes, including neurotransmission, cognitive function, and pain perception. Studies have demonstrated that this compound exhibits selective binding to specific nAChR subtypes, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

In addition to its receptor modulation properties, Ethyl 6-(4-oxopiperidin-1-yl)nicotinate has also been investigated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Clinical Applications and Research Advancements

The therapeutic potential of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate has been explored in several preclinical studies, with promising results. A recent study published in the Journal of Medicinal Chemistry reported that this compound effectively reduced cognitive deficits in animal models of Alzheimer's disease. The study also highlighted its favorable pharmacokinetic profile, including good oral bioavailability and low toxicity.

In another study conducted by a team at the University of California, researchers investigated the anti-inflammatory effects of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate in a mouse model of colitis. The results showed that treatment with this compound significantly reduced inflammation and improved intestinal barrier function. These findings suggest that Ethyl 6-(4-oxopiperidin-1-yl)nicotinate could be a valuable therapeutic option for patients with inflammatory bowel disease.

Conclusion

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate (CAS No. 1016885-83-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of neurology and immunology. As research continues to advance, it is likely that new insights into the mechanisms of action and clinical utility of this compound will emerge, paving the way for innovative treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:1016885-83-8)Ethyl 6-(4-oxopiperidin-1-yl)nicotinate
A848183
Purity:99%
Quantity:1g
Price ($):285.0
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